exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Overview
Description
Exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with the molecular formula C17H24N2O2. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-Benzyl 3-(methylamino)-9-azabicyclo[331]nonane-9-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: The benzyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to exo-Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate include:
Bicyclo[4.3.0]nonene nucleoside analogues: These compounds share a similar bicyclic core and are used in antiviral research.
Bicyclo[3.1.0]hexane analogues: These compounds have a different ring structure but exhibit similar chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24N2O2 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl (1S,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-18-14-10-15-8-5-9-16(11-14)19(15)17(20)21-12-13-6-3-2-4-7-13/h2-4,6-7,14-16,18H,5,8-12H2,1H3/t15-,16-/m0/s1 |
InChI Key |
QXNYDGDGCRFDBF-HOTGVXAUSA-N |
Isomeric SMILES |
CNC1C[C@@H]2CCC[C@@H](C1)N2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CNC1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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